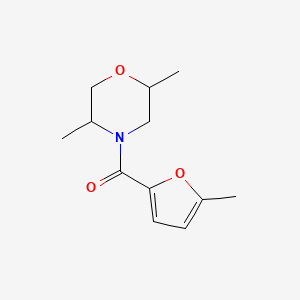
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide, also known as TFA-1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and pain. By inhibiting COX-2, 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide reduces inflammation and pain. Additionally, 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has been shown to have a range of biochemical and physiological effects. In animal studies, 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has been found to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to have a favorable safety profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide is its potential as a therapeutic agent for the treatment of various diseases. Additionally, 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has been shown to have a favorable safety profile in animal studies. However, one limitation of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide. One area of research is the development of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanisms of action of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide in humans.
Synthesemethoden
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 1-(1H-pyrazol-1-yl)propan-2-amine with 2,2,2-trifluoroacetic anhydride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(2-chloroethyl)acetamide to yield 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide. The synthesis of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, antinociceptive, and anti-tumor properties. 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to have potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(1-pyrazol-1-ylpropan-2-ylamino)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4O/c1-8(6-17-4-2-3-16-17)14-5-9(18)15-7-10(11,12)13/h2-4,8,14H,5-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJKQIVLCGMCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide](/img/structure/B7571324.png)

![1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7571333.png)


![2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide](/img/structure/B7571363.png)

![N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7571373.png)

![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)
![1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7571398.png)
![5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7571399.png)

